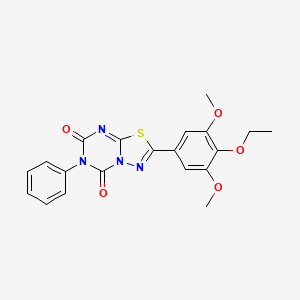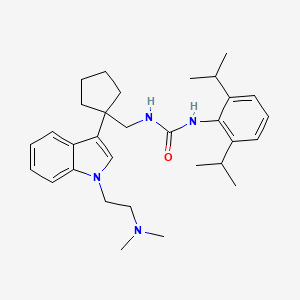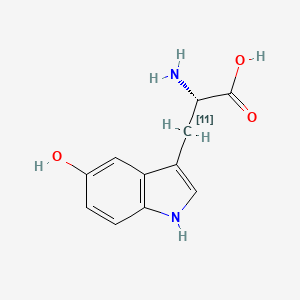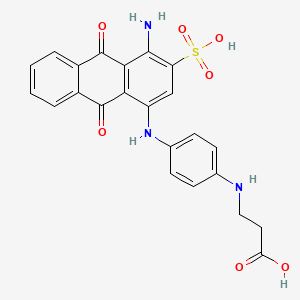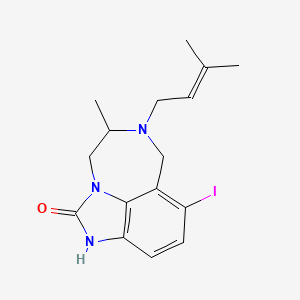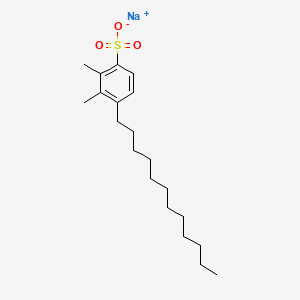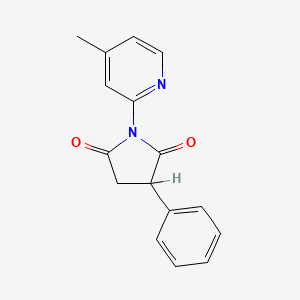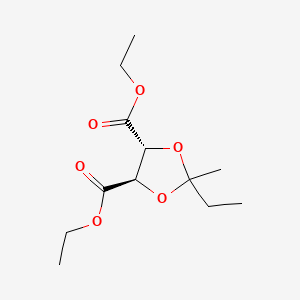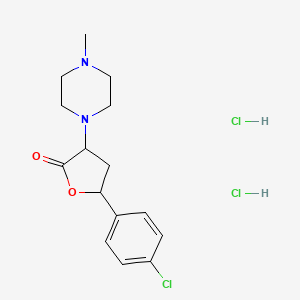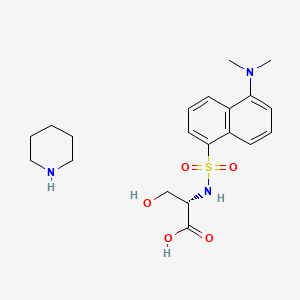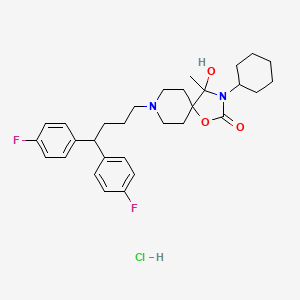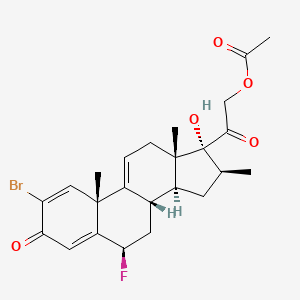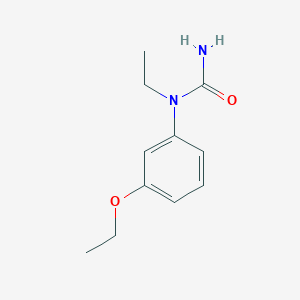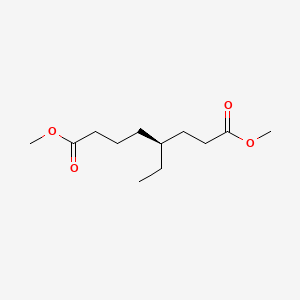
Octanedioic acid, ethyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of octanedioic acid, where two of the carboxylic acid groups have been esterified with ethanol and methanol, respectively. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of octanedioic acid with methanol and ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for efficient and controlled reaction conditions.
Types of Reactions:
Hydrolysis: Octanedioic acid, ethyl-, dimethyl ester can undergo hydrolysis to yield octanedioic acid and ethanol/methanol.
Reduction: The compound can be reduced to produce octanedioic acid, ethyl-, monomethyl ester or octanedioic acid, ethyl-, diethyl ester.
Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives, such as octanedioic acid, ethyl-, dimethyl anhydride.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts, and heat.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Hydrolysis: Octanedioic acid, ethanol, and methanol.
Reduction: Octanedioic acid, ethyl-, monomethyl ester or octanedioic acid, ethyl-, diethyl ester.
Oxidation: Octanedioic acid, ethyl-, dimethyl anhydride.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a substrate in biochemical assays and studies related to metabolic pathways. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which octanedioic acid, ethyl-, dimethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.
Comparación Con Compuestos Similares
Octanedioic acid, dimethyl ester: This compound is similar but lacks the ethyl group.
Suberic acid, dimethyl ester: Another ester derivative of octanedioic acid.
Dimethyl suberate: A common name for octanedioic acid, dimethyl ester.
Uniqueness: Octanedioic acid, ethyl-, dimethyl ester is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to its similar counterparts.
Propiedades
Número CAS |
72779-07-8 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
dimethyl (4S)-4-ethyloctanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-10(8-9-12(14)16-3)6-5-7-11(13)15-2/h10H,4-9H2,1-3H3/t10-/m0/s1 |
Clave InChI |
KSQIHGHBSYMFFR-JTQLQIEISA-N |
SMILES isomérico |
CC[C@@H](CCCC(=O)OC)CCC(=O)OC |
SMILES canónico |
CCC(CCCC(=O)OC)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


